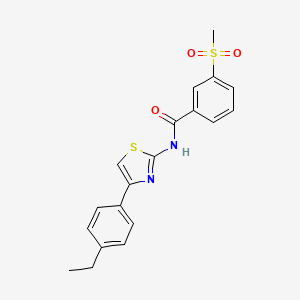

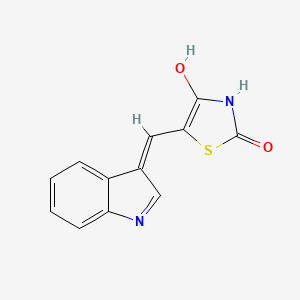

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” involves a click chemistry reaction . The reaction involves the use of 1H-indole-3-carbaldehyde and propargyl bromide in the presence of K2CO3 in dry DMF under reflux for 2 hours . This leads to the formation of an intermediate compound, which is then subjected to a cycloaddition with 1-azido-2-methyl-3-nitrobenzene under click chemistry reaction conditions .Physical and Chemical Properties Analysis

“this compound” is a crystalline compound with a melting point of 271.4 °C . Thermogravimetry shows that the substance is stable up to 290 °C with two-step degradation . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol .Aplicaciones Científicas De Investigación

Anticancer Activity

- Cancer Inhibitory Activity: Synthesized derivatives of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione showed notable anticancer activity against various cancer cells, including A549, HCT116, and PC-9 cell lines. Some compounds exhibited comparable activity to the known anticancer drug 5-Fluorouracil (5-FU) in these cancer cell lines (Li Zi-cheng, 2013).

- Radiosensitizing Agents: Certain derivatives were identified as potent radiosensitizing agents, particularly against the HT-29 cell line, indicating potential use in radiotherapy enhancement (Y. Reddy et al., 2010).

- Anticancer Agents: Novel N-benzyl aplysinopsin analogs of this compound were synthesized and exhibited significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as antitumor agents (Narsimha R Penthala et al., 2011).

Antimicrobial Activity

- Antibacterial and Antifungal Agents: Derivatives were found to have high activity against Gram-positive and Gram-negative bacteria and some fungal species, indicating their potential as antimicrobial agents (L. Kamala et al., 2017).

Other Biological Activities

- Antihyperglycemic Agents: Certain derivatives were investigated as potential antihyperglycemic agents, showing the versatility of the compound in therapeutic applications (S. Riyaz et al., 2011).

Mechanisms of Action and Potential Development

- Synthetic Approaches and Mechanisms: Studies have focused on the synthesis and evaluation of the molecular mechanisms behind the anticancer potential of thiazolidine-2,4-dione derivatives. Such research is crucial for the development of new drugs based on this compound (H. Kumar et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione involves the condensation of indole-3-carboxaldehyde with thiazolidine-2,4-dione in the presence of a base to form the desired product.", "Starting Materials": [ "Indole-3-carboxaldehyde", "Thiazolidine-2,4-dione", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve indole-3-carboxaldehyde and thiazolidine-2,4-dione in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione." ] } | |

Número CAS |

139336-32-6 |

Fórmula molecular |

C12H8N2O2S |

Peso molecular |

244.27 g/mol |

Nombre IUPAC |

4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16) |

Clave InChI |

HNYJSNHOKJLPCW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)

![[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B2728812.png)

![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)